molecular formula C15H16N4S B2548104 N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine CAS No. 878684-04-9

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine

Cat. No. B2548104
CAS RN: 878684-04-9
M. Wt: 284.38
InChI Key: XVPJGSQBBKSNIF-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in cancer research. TH287 is a potent inhibitor of the DNA damage response enzyme, MTH1, which has been linked to cancer cell survival and drug resistance.

Mechanism of Action

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine inhibits the enzyme MTH1, which is involved in the DNA damage response pathway. MTH1 is responsible for removing oxidized nucleotides from the cell, which can cause DNA damage and lead to cancer. By inhibiting MTH1, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine prevents cancer cells from repairing DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit tumor growth and metastasis in various cancer models. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to enhance the immune response to cancer cells, making it a potential candidate for combination therapy with immunotherapies.

Advantages and Limitations for Lab Experiments

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

For N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine research include further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to test its potential as a cancer therapeutic agent in humans. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine may have potential applications in other diseases where the DNA damage response pathway is involved, such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine.

Synthesis Methods

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is synthesized through a multistep process that involves the reaction of 2-chloro-6-methylthieno[2,3-d]pyrimidine-4-amine with N1,N1-dimethylbenzene-1,4-diamine. The resulting product is purified through column chromatography to obtain N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine in high purity.

Scientific Research Applications

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been tested in various cancer cell lines and has shown potent anti-tumor activity in vitro and in vivo. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10-8-13-14(16-9-17-15(13)20-10)18-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJGSQBBKSNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine

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